molecular formula C20H16O2 B14553442 8-Methoxy-12-methyltetraphen-7(12H)-one CAS No. 62064-42-0

8-Methoxy-12-methyltetraphen-7(12H)-one

Cat. No.: B14553442
CAS No.: 62064-42-0
M. Wt: 288.3 g/mol
InChI Key: OJMPCRRMLQSMIO-UHFFFAOYSA-N
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Description

Properties

CAS No.

62064-42-0

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

8-methoxy-12-methyl-12H-benzo[a]anthracen-7-one

InChI

InChI=1S/C20H16O2/c1-12-14-8-5-9-17(22-2)19(14)20(21)16-11-10-13-6-3-4-7-15(13)18(12)16/h3-12H,1-2H3

InChI Key

OJMPCRRMLQSMIO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC=C2)OC)C(=O)C3=C1C4=CC=CC=C4C=C3

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 8-Methoxy-12-methylbenz[a]anthracen-7(12H)-one
  • CAS No.: 62064-42-0
  • Molecular Formula : C₂₀H₁₆O₂
  • Molecular Weight : 288.34 g/mol
  • XLogP3 : 4.9 (predicted lipophilicity)
  • Topological Polar Surface Area (TPSA) : 26.3 Ų

This compound belongs to the benz[a]anthracenone family, characterized by a polycyclic aromatic framework substituted with a methoxy group at position 8 and a methyl group at position 12.

Comparison with Structural Analogs

Positional Isomers of Methoxy-Substituted Derivatives

The positional isomerism of the methoxy group significantly impacts electronic distribution and steric interactions. Key analogs include:

Compound Name CAS No. Methoxy Position Methyl Position XLogP3 TPSA (Ų)
9-Methoxy-12-methyltetraphen-7(12H)-one 62064-33-9 9 12 4.9 26.3
10-Methoxy-12-methyltetraphen-7(12H)-one 62064-34-0 10 12
8-Methoxy-12-methyltetraphen-7(12H)-one 62064-42-0 8 12 4.9 26.3

Key Observations :

  • Lipophilicity : All isomers share identical XLogP3 (4.9), suggesting similar membrane permeability. However, the methoxy group’s position may influence metabolic stability or receptor binding. For example, the 8-methoxy isomer’s substituent orientation could enhance intermolecular interactions in crystal lattices or biological targets compared to 9- or 10-methoxy analogs .
  • Polarity : Identical TPSA values (26.3 Ų) indicate comparable hydrogen-bonding capacity across isomers.

Functional Group Variants: Dione Derivatives

Compounds with additional ketone groups exhibit distinct reactivity and polarity:

Compound Name CAS No. Functional Groups XLogP3 TPSA (Ų)
3-Methoxybenzo[m]tetraphene-7,14-dione 76214-37-4 Two ketones (7,14)
4-Methoxytetraphene-7,12-dione 16277-48-8 Two ketones (7,12)
8-Methoxy-12-methyltetraphen-7(12H)-one 62064-42-0 Single ketone (7) 4.9 26.3

Key Observations :

  • Reactivity : Dione derivatives (e.g., 76214-37-4, 16277-48-8) are more electrophilic due to dual ketone groups, making them prone to nucleophilic attacks or redox reactions. In contrast, the single ketone in 8-methoxy-12-methyltetraphen-7(12H)-one limits such reactivity, favoring stability in synthetic applications .

Sulfate Conjugates and Metabolic Pathways

highlights a sulfate derivative, [(12-methyltetraphen-7-yl)methoxy]sulfonic acid, which may represent a phase II metabolite of 8-methoxy-12-methyltetraphen-7(12H)-one. Sulfation typically enhances water solubility for excretion, suggesting that the parent compound undergoes hepatic metabolism .

Research Implications and Limitations

  • Data Gaps : Experimental properties (e.g., melting point, solubility) for many analogs are unavailable, limiting direct comparisons.
  • Assumptions : XLogP3 and TPSA values for 8-methoxy-12-methyltetraphen-7(12H)-one are inferred from its 9-methoxy isomer due to structural similarity.

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